2-sulfopalmitic acid

Description

Sulfosalicylic acid (C₆H₃(COOH)(OH)(SO₃H)·2H₂O, CAS 97-05-2) is a sulfonated derivative of salicylic acid, characterized by the presence of both carboxylic (-COOH) and sulfonic (-SO₃H) acid groups on an aromatic benzene ring. This structure confers unique chemical properties, including high acidity and chelation capabilities. It is widely utilized in analytical chemistry for protein precipitation, in catalysis, and in materials science for synthesizing metal-organic frameworks .

Properties

CAS No. |

1782-10-1 |

|---|---|

Molecular Formula |

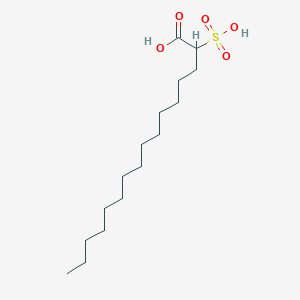

C16H32O5S |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

2-sulfohexadecanoic acid |

InChI |

InChI=1S/C16H32O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16(17)18)22(19,20)21/h15H,2-14H2,1H3,(H,17,18)(H,19,20,21) |

InChI Key |

CJAJEZSCULAKCB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCC(C(=O)O)S(=O)(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)O)S(=O)(=O)O |

Other CAS No. |

1782-10-1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-sulfopalmitic acid can be synthesized through the sulfonation of palmitic acid. The process typically involves the reaction of palmitic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.

Industrial Production Methods: On an industrial scale, 2-sulphopalmitic acid can be produced using continuous flow reactors to ensure consistent quality and yield. The sulfonation process is optimized to minimize by-products and maximize the purity of the final product. The use of advanced purification techniques such as crystallization and chromatography further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-sulfopalmitic acid undergoes various chemical reactions, including:

Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

Reduction: The compound can be reduced to yield the corresponding alcohol.

Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed:

Oxidation: Sulfonates and sulfoxides.

Reduction: Alcohols and alkanes.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-sulfopalmitic acid has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.

Biology: The compound is studied for its potential role in cell membrane stabilization and signaling pathways.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.

Industry: It is utilized in the production of detergents, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of 2-sulphopalmitic acid involves its interaction with cell membranes and proteins. The sulfonic acid group enhances the compound’s solubility in water, allowing it to interact with hydrophilic and hydrophobic regions of biological molecules. This interaction can modulate membrane fluidity and protein function, leading to various biological effects. The compound’s ability to form micelles and vesicles also plays a role in its mechanism of action.

Comparison with Similar Compounds

Chemical and Structural Differences

The table below highlights key differences between sulfosalicylic acid and structurally or functionally related compounds:

| Property | Sulfosalicylic Acid | Sulfamic Acid (H₃NSO₃) | Sulfuric Acid (H₂SO₄) | Sulfonamides (e.g., Sulfadiazine) |

|---|---|---|---|---|

| Molecular Formula | C₆H₃(COOH)(OH)(SO₃H)·2H₂O | H₃NSO₃ | H₂SO₄ | C₁₀H₁₀N₄O₂S (Sulfadiazine) |

| Acidity (pKa) | ~0.6 (sulfonic group) | ~1.0 (strong acid) | ~-3 (extremely strong) | ~6.5 (weakly acidic) |

| Structure | Aromatic sulfonic-carboxylic acid | Inorganic sulfamoyl compound | Inorganic mineral acid | Sulfonamide-functionalized aromatic |

| Primary Uses | Protein analysis, catalysis, materials | Descaling, cleaning agents, catalysis | Industrial synthesis, fertilizers | Antimicrobial agents |

| Safety Concerns | Skin/eye irritation | Corrosive, respiratory hazards | Severe burns, environmental toxicity | Hypersensitivity reactions |

Sources :

Functional and Application-Based Comparisons

Sulfamic Acid (H₃NSO₃)

- Acidity : Less acidic than sulfosalicylic acid but stronger than most organic acids. Used in descaling agents due to its ability to dissolve calcium deposits without corroding metals .

- Safety : More corrosive than sulfosalicylic acid, requiring stringent handling protocols (e.g., face shields) .

Sulfuric Acid (H₂SO₄)

- Acidity : Significantly stronger than sulfosalicylic acid (pKa ~-3 vs. ~0.6). Dominates industrial processes (fertilizers, petroleum refining) but poses higher environmental and safety risks .

Sulfonamides (e.g., Sulfadiazine)

- Functionality : Contain sulfonamide (-SO₂NH₂) groups instead of sulfonic acids. Primarily used as antibiotics, contrasting with sulfosalicylic acid’s analytical and catalytic roles .

Research Findings

- Catalysis : Sulfosalicylic acid outperforms sulfamic acid in asymmetric catalysis due to its aromatic backbone enabling chiral induction .

- Material Science : Sulfosalicylic acid forms stable coordination polymers with transition metals, a property absent in sulfuric acid or sulfonamides .

- Safety : Sulfuric acid requires more rigorous containment measures than sulfosalicylic acid, which is less volatile but still irritant .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are recommended for characterizing 2-sulfopalmitic acid, and what key parameters should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for structural elucidation. In NMR, prioritize sulfonate proton signals (δ 3.5–4.0 ppm) and carbonyl carbon resonances (δ 170–180 ppm). For FT-IR, focus on S=O stretching vibrations (~1050 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with a C18 column and a methanol-water mobile phase (70:30 v/v) is critical for purity assessment. Document instrument calibration and environmental conditions (e.g., temperature, pH) to ensure reproducibility .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

- Methodological Answer : Synthesis typically involves sulfonation of palmitic acid using chlorosulfonic acid under anhydrous conditions. Key steps include:

Dropwise addition of chlorosulfonic acid to palmitic acid at 0–5°C.

Stirring for 6–8 hours under nitrogen atmosphere.

Neutralization with NaOH to isolate the sodium salt.

Characterize intermediates via thin-layer chromatography (TLC) and final product via melting point analysis. Report deviations in reaction times or stoichiometry, as these influence yield and purity .

Q. How can researchers validate the biological activity of this compound in preliminary assays?

- Methodological Answer : Use enzyme inhibition assays (e.g., lipase or acyltransferase activity) with negative controls (e.g., substrate-only) and positive controls (e.g., known inhibitors like Orlistat). Quantify activity via spectrophotometric methods (e.g., hydrolysis of p-nitrophenyl esters at 405 nm). Triplicate experiments and statistical analysis (e.g., Student’s t-test) are mandatory to confirm significance. Cross-validate with cell-based assays using fluorescent lipid analogs .

Advanced Research Questions

Q. How should researchers design experiments to resolve discrepancies in reported enzymatic inhibition data for this compound across studies?

- Methodological Answer : Conduct a systematic review (Cochrane guidelines) to identify variables causing contradictions, such as enzyme source (e.g., mammalian vs. microbial lipases) or buffer conditions (pH, ionic strength). Perform comparative kinetic studies using standardized protocols (e.g., Michaelis-Menten analysis under controlled temperatures). Use isothermal titration calorimetry (ITC) to measure binding affinities and validate via molecular docking simulations. Publish raw datasets and statistical codes for transparency .

Q. What computational strategies are effective for modeling the interaction of this compound with lipid bilayers?

- Methodological Answer : Employ molecular dynamics (MD) simulations using software like GROMACS or CHARMM. Key steps:

Parameterize the sulfonate group using the CHARMM36 force field.

Simulate insertion into a phosphatidylcholine bilayer over 100 ns.

Analyze bilayer thickness, lipid tail order parameters, and free energy profiles (umbrella sampling).

Validate predictions with experimental techniques like fluorescence anisotropy or neutron scattering .

Q. How can researchers address challenges in quantifying trace-level this compound in complex biological matrices?

- Methodological Answer : Optimize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). Key considerations:

- Use deuterated internal standards (e.g., d₃-palmitic acid) to correct for matrix effects.

- Perform solid-phase extraction (SPE) with C18 cartridges to remove interferents.

- Validate method sensitivity (limit of detection < 1 nM) and recovery rates (85–115%) in spiked plasma or tissue homogenates .

Q. What systematic approaches are recommended for identifying knowledge gaps in the metabolic pathways involving this compound?

- Methodological Answer : Conduct a scoping review (Arksey & O’Malley framework) to map existing literature. Steps:

Search databases (PubMed, SciFinder) using terms like “this compound AND metabolism.”

Screen studies for relevance (e.g., in vitro vs. in vivo models).

Chart data on enzymes, intermediates, and regulatory mechanisms.

Use tools like VOSviewer to visualize research trends and collaborate with bioinformaticians to predict pathway interactions via KEGG or Reactome .

Methodological Best Practices

- Data Reprodubility : Document experimental conditions (e.g., humidity, solvent batches) and deposit protocols in repositories like protocols.io . Include raw data in supplementary materials .

- Literature Synthesis : Use citation chaining (Google Scholar’s “Cited by” and “Related articles”) to trace seminal studies and emerging trends .

- Error Analysis : Quantify uncertainties in kinetic assays using error propagation models and report confidence intervals (e.g., 95% CI) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.